molecular formula C9H3BrF3NO2S B15246745 2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid

2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid

Cat. No.: B15246745
M. Wt: 326.09 g/mol
InChI Key: KSLPMGOCQYOVPN-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid is a substituted benzoic acid derivative with a unique combination of functional groups:

  • Cyano at position 4: A strong electron-withdrawing group (EWG) that increases acidity and stabilizes intermediates in synthetic pathways.
  • Trifluoromethylthio (-SCF₃) at position 3: A lipophilic, electron-withdrawing substituent known to improve metabolic stability and bioavailability in pharmaceuticals .

This compound’s structural complexity makes it valuable in medicinal chemistry and agrochemical research, particularly in designing enzyme inhibitors or herbicides where electronic and steric effects are critical.

Properties

Molecular Formula

C9H3BrF3NO2S

Molecular Weight

326.09 g/mol

IUPAC Name

2-bromo-4-cyano-3-(trifluoromethylsulfanyl)benzoic acid

InChI

InChI=1S/C9H3BrF3NO2S/c10-6-5(8(15)16)2-1-4(3-14)7(6)17-9(11,12)13/h1-2H,(H,15,16)

InChI Key

KSLPMGOCQYOVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)SC(F)(F)F)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a large scale while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the benzoic acid core .

Scientific Research Applications

2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The cyano group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The table below compares key benzoic acid derivatives with variations in substituent type and position:

CAS No. Compound Name Substituent Positions Key Functional Groups Structural Similarity Score
Target Compound 2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid 2-Br, 4-CN, 3-SCF₃ Br, CN, SCF₃ N/A
320-31-0 4-Bromo-2-(trifluoromethyl)benzoic acid 4-Br, 2-CF₃ Br, CF₃ 0.90
177420-64-3 2-Bromo-6-(trifluoromethyl)benzoic acid 2-Br, 6-CF₃ Br, CF₃ 1.00
581813-17-4 3-Bromo-4-(trifluoromethyl)benzoic acid 3-Br, 4-CF₃ Br, CF₃ 0.94
1131615-04-7 3-Bromo-4-(difluoromethyl)benzoic acid 3-Br, 4-CHF₂ Br, CHF₂ 0.90

Key Observations :

  • Acidity : The target compound’s dual EWGs (CN and SCF₃) likely result in a lower pKa (~1.5–2.0) compared to analogs with single EWGs (e.g., 177420-64-3, pKa ~2.5–3.0).
  • Lipophilicity : The -SCF₃ group increases logP (lipophilicity) significantly, enhancing membrane permeability relative to CF₃ or CHF₂ analogs .
  • Reactivity : Bromine at position 2 in the target compound offers steric accessibility for nucleophilic substitution, whereas bromine at position 3 (e.g., 581813-17-4) may hinder reactions due to ortho effects.

Biological Activity

2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid is a synthetic compound with notable biological activities, primarily due to its structural features that enhance its interaction with biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C9H3BrF3NO2S
  • Molecular Weight: 326.09 g/mol
  • IUPAC Name: 2-bromo-4-cyano-3-(trifluoromethylsulfanyl)benzoic acid
  • CAS Number: 1805023-47-5

The biological activity of 2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid can be attributed to several factors:

  • Lipophilicity and Membrane Interaction : The trifluoromethylthio group increases the lipophilicity of the compound, facilitating better penetration through lipid membranes and enhancing interaction with membrane-bound proteins.
  • Hydrogen Bonding : The cyano group can form hydrogen bonds with various biological molecules, influencing protein interactions and enzyme activities.
  • Targeted Inhibition : This compound has been studied for its potential as an inhibitor in various biochemical pathways, particularly in cancer and inflammatory diseases, by modulating kinase activity and other signaling pathways .

Antitumor Activity

Research indicates that compounds similar to 2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid exhibit significant antitumor properties. For instance, studies have shown that structural analogs can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

Inhibitors derived from this compound have been evaluated for their ability to modulate inflammatory responses. They may inhibit the IκB kinase (IKK) complex, which plays a critical role in the activation of NF-kB—a transcription factor involved in inflammatory responses . This inhibition can lead to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

  • Inhibition of Kinase Activity : A study demonstrated that specific derivatives of benzoic acid could effectively inhibit the kinase activity associated with IKK, suggesting potential therapeutic applications for autoimmune diseases and cancer treatment .
  • Antiviral Properties : Similar compounds have been investigated as potential antiviral agents against coronaviruses. Their mechanism involves the inhibition of viral proteases, which are essential for viral replication .
  • Biochemical Probes : The compound's unique functional groups make it suitable for use as a biochemical probe in various research settings, allowing scientists to study specific biological pathways more effectively .

Data Tables

PropertyValue
Molecular FormulaC9H3BrF3NO2S
Molecular Weight326.09 g/mol
IUPAC Name2-bromo-4-cyano-3-(trifluoromethylsulfanyl)benzoic acid
CAS Number1805023-47-5
Biological ActivityDescription
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits IKK complex activity
AntiviralPotential inhibitor of viral proteases

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